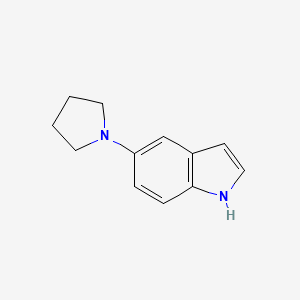
5-(pyrrolidin-1-yl)-1H-indole
Numéro de catalogue B8388773
Poids moléculaire: 186.25 g/mol
Clé InChI: CKCQCGLMRDRLGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07696229B2
Procedure details


t-Butyl 5-bromo-1H-indole-1-carboxylate (200 mg, 0.68 mmol) was placed in a 10 mL sealed tube. Cs2CO3 (440 g, 1.35 mol) was then added, followed by CuI (13 mg, 0.07 mmol), L-proline (16 mg, 0.14 mmol), DMSO (3 mL), and pyrrolidine (480 g, 6.75 mol). After sparging with nitrogen, the resulting solution was stirred at 95° C. for 18 hours. The mixture was extracted with ethyl acetate (3×40 mL), and the organic layers were combined and washed with brine. The residue was purified by column chromatography using 1:5 and 1:2 ethyl acetate/petroleum ether solvent systems. The collected fractions were combined and concentrated to give 100 mg (80%) of 5-(pyrrolidin-1-yl)-1H-indole as brown oil.

Name
Cs2CO3
Quantity
440 g
Type
reactant
Reaction Step Two



Name
CuI
Quantity
13 mg
Type
catalyst
Reaction Step Five


Yield
80%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(OC(C)(C)C)=O)[CH:6]=[CH:5]2.C([O-])([O-])=O.[Cs+].[Cs+].[NH:24]1[CH2:31][CH2:30][CH2:29][C@H:25]1C(O)=O.N1CCCC1>[Cu]I.CS(C)=O>[N:24]1([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH2:31][CH2:30][CH2:29][CH2:25]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CN(C2=CC1)C(=O)OC(C)(C)C
|
Step Two
|
Name
|
Cs2CO3
|
|
Quantity
|
440 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Three
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Step Four
|
Name
|
|
|
Quantity
|
480 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Five
|
Name
|
CuI
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Six
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at 95° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After sparging with nitrogen
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C=1C=C2C=CNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 383.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
